molecular formula C21H16F3N5O4S B2662786 2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 847191-04-2

2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Número de catálogo: B2662786
Número CAS: 847191-04-2
Peso molecular: 491.45
Clave InChI: DZZMMQAFFAPNQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Pyrimido[4,5-d]Pyrimidine Scaffold in Medicinal Chemistry

The pyrimido[4,5-d]pyrimidine nucleus, a fused bicyclic heterocycle, emerged as a pharmacologically relevant scaffold following Pietro Biginelli’s pioneering work on dihydropyrimidinones in 1893. Early synthetic routes relied on three-component condensations of aldehydes, urea/thiourea, and β-keto esters under acidic conditions. Modern adaptations, such as microwave-assisted solvent-free synthesis, have reduced reaction times from hours to seconds while achieving yields exceeding 90%.

Key milestones in medicinal applications include:

  • Antiparasitic agents : Pyrimido[5,4-d]pyrimidines demonstrated low micromolar activity against Trypanosoma brucei (IC~50~ = 0.9–13.4 μM) and Leishmania infantum (IC~50~ = 3.13 μM), with selectivity indices >10.
  • Kinase inhibition : 2,5,7-Trisubstituted derivatives inhibited cyclin-dependent kinase 2 (CDK2) at nanomolar concentrations, showing potential as antitumor agents.

Table 1 : Evolution of Pyrimido[4,5-d]Pyrimidine Synthesis

Method Conditions Yield (%) Time Key Advantage
Classical Biginelli Ethanol, reflux 60–75 6–8 hours Broad substrate tolerance
Microwave-assisted Solvent-free, 600 W 85–95 30–60 sec Rapid, eco-friendly
Glacial acetic acid Reflux, guanidine deriv. 70–80 6–8 hours CDK2 inhibitor synthesis

Significance of Furan-Substituted Heterocyclic Systems

Furan rings contribute critical electronic and steric properties to drug candidates:

  • π-π stacking : The electron-rich furan oxygen enhances aromatic interactions with biological targets.
  • Hydrogen bond acceptance : Furan’s oxygen atom serves as a hydrogen bond acceptor, improving target binding affinity.
  • Metabolic stability : Compared to phenyl groups, furans exhibit slower oxidative degradation in vivo.

In the target compound, the 2-furyl moiety at position 2 likely modulates electron density across the pyrimido[4,5-d]pyrimidine core, potentially enhancing parasite vs. host cell selectivity.

Evolution of Thioether-Linked Pharmacophores

Thioether (-S-) linkages have become strategic design elements due to:

  • Conformational rigidity : Restricts rotational freedom between heterocyclic and aryl domains.
  • Metabolic resistance : Thioethers resist esterase-mediated cleavage better than oxygen analogs.
  • Electron delocalization : The sulfur atom participates in resonance with adjacent carbonyl groups, altering redox potentials.

In the subject compound, the thioether bridge between C4 of the pyrimidopyrimidine and the acetamide side chain may optimize spatial orientation for target engagement while maintaining metabolic stability.

Research Significance and Current Knowledge Gaps

Despite progress in pyrimidopyrimidine chemistry, three critical gaps persist:

  • Substituent effects : Limited data exist on how furan substitution modulates antiparasitic activity compared to traditional aryl/heteroaryl groups.
  • Trifluoromethyl interactions : The -CF~3~ group’s role in enhancing blood-brain barrier penetration or target affinity remains unquantified for this scaffold.
  • Synthetic scalability : Microwave methods achieve high yields, but no studies report multigram syntheses of thioether-linked derivatives.

Structural novelty : This molecule uniquely combines:

  • A 6,8-dimethyl-5,7-dioxo core for kinase binding
  • Furan substitution for enhanced π-stacking
  • N-(3-Trifluoromethylphenyl)acetamide for lipophilicity tuning

Further research must address how these features synergistically influence target selectivity and pharmacokinetic properties.

(Continued in subsequent sections with expanded analysis of synthetic routes, structure-activity relationships, and comparative pharmacological profiles)

Propiedades

IUPAC Name

2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O4S/c1-28-17-15(19(31)29(2)20(28)32)18(27-16(26-17)13-7-4-8-33-13)34-10-14(30)25-12-6-3-5-11(9-12)21(22,23)24/h3-9H,10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZMMQAFFAPNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS Number: 872854-49-4) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article will detail its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C21H18F3N5O4SC_{21}H_{18}F_{3}N_{5}O_{4}S, with a molecular weight of 455.5 g/mol. The structure features a furan ring, a trifluoromethyl phenyl group, and a pyrimidine derivative that contributes to its biological properties.

PropertyValue
Molecular FormulaC21H18F3N5O4S
Molecular Weight455.5 g/mol
CAS Number872854-49-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the furan and pyrimidine rings may enhance the interaction with microbial cell membranes or enzymes involved in cell wall synthesis.
  • Anticancer Properties : The fused pyrimidine structure has been associated with anticancer activity. Compounds derived from pyrimidines often act as inhibitors of specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Antimicrobial Studies

A study published in the MDPI Journal evaluated the antimicrobial efficacy of similar compounds. Results indicated that derivatives with furan and pyrimidine moieties exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Research

In a study focusing on pyrimidine derivatives, it was found that compounds similar to this compound showed promising results as inhibitors of cancer cell lines in vitro. The mechanisms were linked to apoptosis induction and cell cycle arrest .

Inflammation Modulation

Research into the anti-inflammatory properties of related compounds indicated a reduction in inflammatory markers when tested in animal models. This suggests that the compound may have therapeutic potential in treating conditions characterized by chronic inflammation .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory cytokines

Aplicaciones Científicas De Investigación

Research indicates that derivatives of this compound exhibit significant biological activities , including:

  • Anticancer Activity : Studies have shown that furan-containing compounds often demonstrate anticancer properties. The pyrimidine moiety in this compound is known to interact with various biological targets involved in cancer proliferation .
  • Antimicrobial Properties : The presence of the furan ring and the tetrahydropyrimidine structure contribute to its antimicrobial efficacy against a range of bacteria and fungi. Compounds with similar structures have been reported to exhibit potent antibacterial and antifungal activities .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal investigated the effects of similar pyrimidine derivatives on breast cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a promising avenue for further research into the anticancer potential of 2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of furan derivatives. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism of action .

Synthesis and Development

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The synthetic pathways often utilize methodologies such as:

  • Povarov Reaction : A three-component reaction that allows for the construction of complex tetrahydropyrimidine frameworks.
  • Furoylation Reactions : These reactions introduce furan moieties into the structure, enhancing biological activity.

Comparación Con Compuestos Similares

Structural Analog 1: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, )

Key Features :

  • Core: Pyrido-thieno-pyrimidinone (vs. pyrimido-pyrimidine in the target).
  • Substituents: Phenylamino at position 2, methyl at position 7, and acetamide at position 3.
  • Synthesis : Acetylation with acetyl chloride in pyridine (73% yield, m.p. 143–145°C) .
Property Target Compound Compound 24
Core Structure Pyrimido[4,5-d]pyrimidine Pyrido-thieno-pyrimidinone
Substituents Furan-2-yl, CF3-Ph Phenylamino, CH3
Molecular Weight Not provided 369.44 g/mol
Melting Point Not reported 143–145°C

Functional Comparison :

  • The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability relative to Compound 24’s phenylamino group .

Structural Analog 2: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6, )

Key Features :

  • Core: Dihydropyrimidine (simpler monocyclic system vs. bicyclic target).
  • Substituents : Dichlorophenyl on acetamide, methyl at position 4.
  • Activity : Anticancer properties (reported in ).
Property Target Compound Compound 5.6
Core Structure Bicyclic pyrimido-pyrimidine Monocyclic dihydropyrimidine
Substituents CF3-Ph, furan-2-yl Cl2-Ph, CH3
Molecular Weight Not provided 344.21 g/mol
Melting Point Not reported 230°C

Functional Comparison :

  • The target’s trifluoromethyl group offers higher lipophilicity (ClogP ~3.5 vs. ~2.8 for Cl2-Ph), which may enhance membrane permeability .

Structural Analog 3: Diazaspiro Carboxamide Derivatives ()

Key Features :

  • Core: Diazaspiro rings (e.g., spiro[4.5]decane or spiro[3.5]nonene).
  • Substituents : Multiple trifluoromethyl groups and pyrimidine/phenyl carboxamides.
  • Synthesis: Mitsunobu reactions and reverse-phase chromatography (90% yield in ) .
Property Target Compound Diazaspiro Derivatives
Core Structure Pyrimido-pyrimidine Diazaspiro + pyrimidine
Substituents Furan-2-yl, CF3-Ph Multiple CF3, pyrimidine
Molecular Complexity High Very high

Functional Comparison :

  • The diazaspiro cores in these derivatives likely improve conformational rigidity, enhancing target selectivity.
  • The target’s furan ring may engage in hydrogen bonding absent in the CF3-rich diazaspiro analogs, suggesting divergent biological targets .

Methodological Approaches for Comparison

ChemGPS-NP and Virtual Screening ()

The ChemGPS-NP model maps compounds into chemical space based on physicochemical properties (e.g., polarity, size), enabling identification of analogs beyond structural similarity. For example:

  • The target’s trifluoromethyl and furan groups place it in a distinct region compared to Compound 24, explaining differences in bioavailability .

Molecular Fingerprints and Tanimoto Coefficients ()

  • Tanimoto similarity : Compounds with shared substructures (e.g., acetamide-thio groups) score highly but may differ in bioactivity due to substituents (e.g., CF3 vs. Cl).
  • Hierarchical clustering : Agglomerative methods group the target with pyrimidine derivatives but separate it from diazaspiro compounds due to core dissimilarity .

Q & A

Q. What advanced separation technologies improve scalability of analogs?

  • Methodology :
  • Apply membrane-based separation (e.g., nanofiltration) to isolate intermediates () .
  • Optimize continuous flow reactors for high-throughput synthesis () .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.